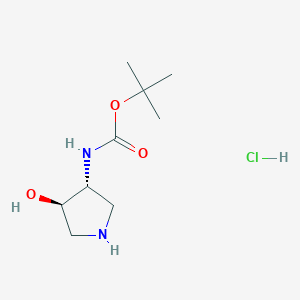
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1820581-20-1 . It has a molecular weight of 262.14 . The IUPAC name for this compound is (3R,4S)-4-(2-chlorophenyl)-3-pyrrolidinecarboxylic acid hydrochloride . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound appears as a solid and is typically stored at room temperature .Scientific Research Applications
Enantioselective Synthesis and Organic Chemistry Applications
Trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride plays a crucial role in the enantioselective synthesis of pyrrolidine derivatives, serving as a key intermediate or catalyst in asymmetric synthesis processes. For instance, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, showcasing the compound's utility in producing chiral pyrrolidine derivatives with high yield and enantiomeric excess. This method has implications for the synthesis of pharmaceutical compounds and other chiral molecules (Chung et al., 2005).
Biochemical Studies and Transport System Research
In biochemical research, derivatives of this compound have been studied for their interactions with biological systems. Rowland and Tristram (1975) investigated the specificity of the Escherichia coli proline transport system, revealing how structural modifications of pyrrolidine derivatives influence their uptake by the proline permease. This research contributes to our understanding of amino acid transport mechanisms in bacteria, which is crucial for developing antibiotics and studying microbial metabolism (Rowland & Tristram, 1975).
Synthesis of Pharmacologically Relevant Compounds
The compound has also been utilized in the synthesis of pharmacologically relevant molecules, such as Baclofen and PCPGABA, via stereospecific pathways starting from trans-4-hydroxy-L-proline. Yoshifuji and Kaname (1995) detailed the synthesis of these compounds, demonstrating the versatility of this compound in producing therapeutically useful agents (Yoshifuji & Kaname, 1995).
Advanced Organic Synthesis Techniques
Further research by Shi et al. (2000) explored the reaction of trans-2,4-disubstituted pyrrolidine with diphenylthiophosphinic chloride, leading to an unexpected carbon dioxide insertion. This highlights the compound's role in novel organic synthesis reactions that can contribute to the development of new synthetic methodologies and the exploration of reaction mechanisms (Shi et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIZFLIRDUIPIS-RJUBDTSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B3111101.png)
![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)

![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3111148.png)
